molecular formula C21H26N2O6 B2591231 Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1219904-14-9

Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate

Cat. No. B2591231
CAS RN: 1219904-14-9
M. Wt: 402.447
InChI Key: YOVISUSWSHHIJQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . Also, direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 5-bromo-benzo[d][1,3]dioxole with PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130 °C has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of compound was studied by thermogravimetric analysis .

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent. The benzo[d][1,3]dioxol-5-yl group is a common feature in molecules with anticancer properties . Research has shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate, pancreatic, and acute lymphoblastic leukemia cell lines . The structure–activity relationship studies suggest that modifications to the compound could lead to more potent analogs for cancer treatment.

Tubulin Polymerization Modulation

The compound’s core structure is related to molecules that affect microtubule assembly, which is a significant target for anticancer agents . By modulating tubulin polymerization, these compounds can cause mitotic blockade and cell death, making them valuable in the development of new anticancer therapies.

Biochemical Reagent for Synthesis

In organic chemistry, the compound can serve as a reagent for synthesizing various functionalized molecules. The benzo[d][1,3]dioxol-5-yl group, in particular, is a versatile moiety that can be incorporated into other compounds to confer desired biological activities or physical properties .

Pharmacological Research

Compounds with the benzo[d][1,3]dioxol-5-yl group have been used in pharmacological research to develop new drugs. They have applications in treating conditions like rheumatic diseases, rheumatoid arthritis, and osteoarthritis due to their anti-inflammatory properties .

Modulation of ATP-Binding Cassette Transporters

Derivatives of this compound have been studied as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the movement of various molecules across cellular membranes and are involved in multidrug resistance, making them a target for cystic fibrosis treatment.

Structure–Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand how structural changes can affect biological activity. This is crucial for designing more effective drugs with fewer side effects. The compound’s diverse functional groups make it an excellent candidate for such studies .

Future Directions

The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides of synthetic as well as biological importance . Also, the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules are being explored .

properties

IUPAC Name

ethyl 4-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-2-27-20(25)6-5-19(24)22-7-9-23(10-8-22)21(26)16-12-15(16)14-3-4-17-18(11-14)29-13-28-17/h3-4,11,15-16H,2,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVISUSWSHHIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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